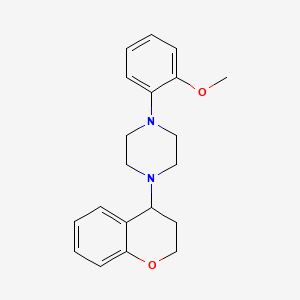

1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine

CAS No.: 81816-68-4

Cat. No.: VC17081300

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81816-68-4 |

|---|---|

| Molecular Formula | C20H24N2O2 |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 1-(3,4-dihydro-2H-chromen-4-yl)-4-(2-methoxyphenyl)piperazine |

| Standard InChI | InChI=1S/C20H24N2O2/c1-23-20-9-5-3-7-18(20)22-13-11-21(12-14-22)17-10-15-24-19-8-4-2-6-16(17)19/h2-9,17H,10-15H2,1H3 |

| Standard InChI Key | CCULRDJFKNULHF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C3CCOC4=CC=CC=C34 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine possesses the molecular formula and a molecular weight of 324.4 g/mol. Its IUPAC name, 1-(3,4-dihydro-2H-chromen-4-yl)-4-(2-methoxyphenyl)piperazine, reflects the fusion of a dihydrobenzopyran (chromen) system with a piperazine ring substituted at the para position by a 2-methoxyphenyl group. The canonical SMILES string (COC1=CC=CC=C1N2CCN(CC2)C3CCOC4=CC=CC=C34) delineates this connectivity.

The benzopyran moiety contributes a partially saturated bicyclic framework, while the piperazine ring introduces conformational flexibility. The 2-methoxy substituent on the phenyl ring may influence electronic distribution and steric interactions, potentially modulating binding affinities to biological targets .

Spectroscopic and Computational Data

The compound’s Standard InChIKey (CCULRDJFKNULHF-UHFFFAOYSA-N) facilitates database searches and computational modeling. Predicted collision cross-section (CCS) values for adducts such as [M+H]+ (180.0 Ų) and [M+Na]+ (195.2 Ų) suggest moderate polarity, aligning with its mixed aromatic and aliphatic character . Density functional theory (DFT) simulations could further elucidate its preferred conformations and electronic properties, though such studies remain absent in current literature.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine typically involves coupling a benzopyran derivative with a pre-functionalized piperazine intermediate. For example, a benzopyran-4-yl halide may undergo nucleophilic substitution with 4-(2-methoxyphenyl)piperazine under basic conditions. Alternatively, reductive amination between a benzopyran-4-ylamine and a ketone-derived piperazine precursor could yield the target compound .

| Synthetic Route | Reagents/Conditions | Yield (Reported) |

|---|---|---|

| Nucleophilic substitution | K2CO3, DMF, 80°C, 24h | Not disclosed |

| Reductive amination | NaBH3CN, MeOH, RT | Not disclosed |

Optimization of reaction parameters (e.g., solvent, temperature, catalyst) is critical to enhancing yield and purity, though specific data remain proprietary.

Stability and Reactivity

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data are unavailable, but computational estimates using the AlogPS algorithm predict moderate lipophilicity (LogP ≈ 3.2) . This suggests preferential partitioning into lipid membranes, a trait advantageous for central nervous system (CNS) drug candidates. Aqueous solubility may be limited, necessitating formulation strategies such as salt formation or nanoparticle dispersion.

Thermal Properties

While the compound’s melting point remains undocumented, its boiling point is extrapolated to exceed 400°C based on structural analogs . Differential scanning calorimetry (DSC) would clarify its phase transitions and compatibility with standard processing methods.

| Compound | Substituent Position | Hypothesized Target |

|---|---|---|

| 2-Methoxyphenyl (CAS 81816-68-4) | Ortho | 5-HT1A receptor |

| 3-Methoxyphenyl (CAS 81816-69-5) | Meta | D2 receptor |

| 4-Methoxyphenyl (CAS 83823-54-5) | Para | α1-Adrenergic receptor |

Future Directions and Research Opportunities

Synthetic Chemistry Priorities

Efforts should focus on optimizing scalable synthesis routes and derivatizing the core structure to explore structure-activity relationships (SAR). Introducing fluorine atoms or methyl groups could enhance metabolic stability or target selectivity .

Biological Evaluation

High-throughput screening against receptor panels and enzyme assays will clarify mechanistic hypotheses. Zebrafish or murine models may assess in vivo efficacy and toxicity, though pharmacokinetic studies must precede such trials.

Computational Modeling

Machine learning models trained on analogous compounds could predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Quantum mechanical calculations may also reveal electron-density maps for rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume